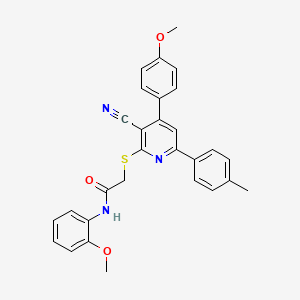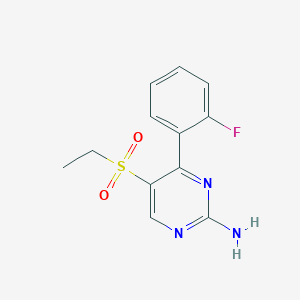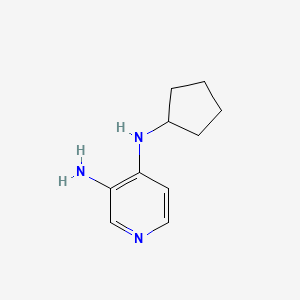
N4-Cyclopentylpyridine-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Cyclopentylpyridine-3,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentylamine with pyridine-3,4-dicarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by reduction with a suitable reducing agent like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N4-Cyclopentylpyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N4-Cyclopentylpyridine-3,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N4-Cyclopentylpyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biological pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
- N4-Cyclopropylpyridine-3,4-diamine
- N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine Derivatives
- N2,N4-Disubstituted Pyrimidine-2,4-Diamines
Uniqueness
N4-Cyclopentylpyridine-3,4-diamine stands out due to its unique cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for developing new chemical entities with specific biological activities .
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
4-N-cyclopentylpyridine-3,4-diamine |
InChI |
InChI=1S/C10H15N3/c11-9-7-12-6-5-10(9)13-8-3-1-2-4-8/h5-8H,1-4,11H2,(H,12,13) |
InChI Key |
QWYPZZSFSTWWST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=C(C=NC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


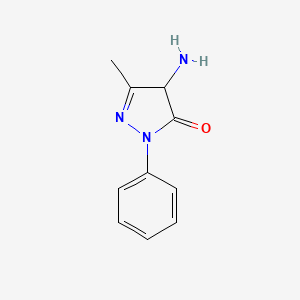
![1,3,5-trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole](/img/structure/B11775259.png)
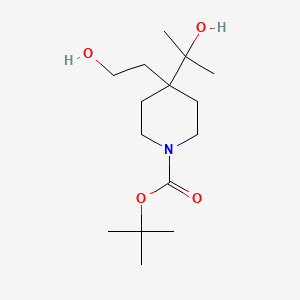
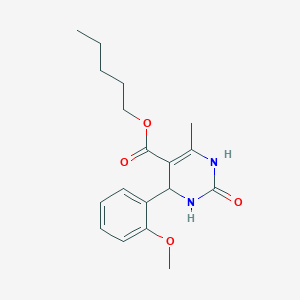
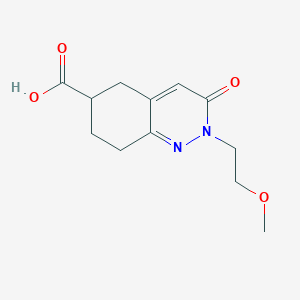


![Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11775300.png)

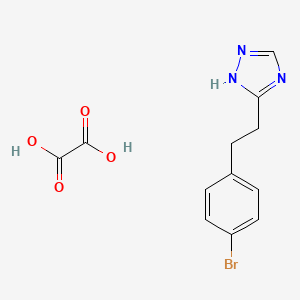
![5-Ethyl-2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11775317.png)
